Phosdrin

Overview

Description

Mechanism of Action

Phosdrin, also known as Mevinphos, is an organophosphate insecticide . It is used to control a wide range of insects in various crops . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the nerve synapses . This accumulation results in continuous stimulation of the nerves, causing symptoms of poisoning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Furthermore, the presence of other substances or contaminants in the environment can potentially interact with this compound, altering its efficacy .

Preparation Methods

Phosdrin is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The industrial production involves the following steps:

Reaction: Trimethyl phosphite reacts with chloroacetoacetate to form the intermediate compound.

Purification: The intermediate is purified to remove any impurities.

Final Product: The purified intermediate undergoes further chemical reactions to produce this compound.

The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phosdrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phosdrin has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.

Medicine: Research on this compound helps in understanding the toxicological effects of organophosphates and developing antidotes for poisoning.

Industry: This compound is used in the agricultural industry to control a wide range of pests on various crops.

Comparison with Similar Compounds

Phosdrin is similar to other organophosphate insecticides such as Dichlorvos, Methamidophos, and Metasystox I . this compound is more potent in inhibiting acetylcholinesterase compared to Dichlorvos . The unique aspect of this compound is its high toxicity and rapid action, making it effective for pest control but also posing significant risks to human health and the environment .

Similar Compounds

- Dichlorvos

- Methamidophos

- Metasystox I

This compound’s high efficacy and rapid action distinguish it from these similar compounds, although its use is restricted due to its toxicity .

Biological Activity

Phosdrin, also known as mevinphos, is an organophosphate pesticide that has garnered attention due to its potent biological activity, particularly its inhibition of acetylcholinesterase (AChE). This article reviews the biological effects of this compound, highlighting case studies, research findings, and data tables that illustrate its impact on human health and animal behavior.

This compound acts primarily as a cholinesterase inhibitor , leading to the accumulation of acetylcholine at synapses. This disruption in neurotransmission can result in various cholinergic symptoms, including muscle twitching, respiratory distress, and even death in severe cases. The compound's ability to inhibit AChE is critical in understanding its toxicity profile.

Acute Toxicity

The acute toxicity of this compound has been documented in several studies. A notable case involved 19 occupational cases of systemic poisoning among farm workers, where symptoms included blurred vision and weakness due to significant AChE inhibition. Post-exposure analysis revealed that erythrocyte AChE levels could remain inhibited for up to 66 days after exposure .

Table 1: Summary of Acute Toxicity Cases Related to this compound Exposure

| Study Reference | Population | Symptoms Reported | AChE Inhibition (%) |

|---|---|---|---|

| California DPH (1958) | Farm Workers | Blurred vision, headache | Not specified |

| Midtling et al. (1985) | Cauliflower Workers | Weakness, anorexia | 18-26% (RBC AChE) |

| Jauhialnen et al. (1992) | Greenhouse Workers | Cholinergic symptoms | 15-29% (Plasma PChE) |

Behavioral Studies

Behavioral effects of this compound have been studied in animal models, particularly in pigeons and squirrel monkeys. Research indicates that increasing doses of this compound correlate with decreased response rates in operant conditioning tasks. For example, one study found that response rates diminished as doses increased, demonstrating the compound's impact on cognitive and motor functions .

Table 2: Behavioral Response Rates in Animal Studies

| Subject Type | Dose (mg/kg) | Average Response Rate (%) |

|---|---|---|

| Squirrel Monkeys | 0.10 | 80 |

| Squirrel Monkeys | 0.15 | 75 |

| Pigeons | 0.20 | 70 |

Chronic Effects and Long-term Exposure

Long-term exposure to this compound has been associated with persistent neurological deficits. In a study involving agricultural workers exposed to mevinphos during spraying operations, significant and prolonged inhibition of both plasma pseudocholinesterase and erythrocyte AChE was observed . The long-term monitoring revealed that some individuals continued to experience symptoms such as fatigue and cognitive impairment even after biochemical recovery.

Case Studies

A significant case study reported a pilot who suffered from repeated exposures to this compound, leading to acute poisoning and subsequent behavioral changes that culminated in a plane crash . This incident underscores the critical need for rapid detection methods for this compound poisoning.

Properties

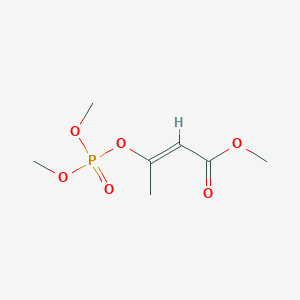

IUPAC Name |

methyl 3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032683 | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-34-7 | |

| Record name | Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.